(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate
Overview
Description
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a chiral diamine compound with the molecular formula C6H10(NH2)2·C4H6O6. It is widely used in various fields due to its unique stereochemistry and reactivity. This compound is particularly notable for its applications in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate typically involves the resolution of racemic trans-1,2-diaminocyclohexane using L-tartaric acid. The process includes:
Resolution: Racemic trans-1,2-diaminocyclohexane is reacted with L-tartaric acid to form diastereomeric salts.
Separation: The diastereomeric salts are separated by crystallization.
Purification: The desired this compound is obtained by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, often involving automated crystallization and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include imines, oximes, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate involves its ability to form stable complexes with various metal ions, which can then participate in catalytic cycles. The chiral nature of the compound allows it to induce asymmetry in the reactions it catalyzes, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-(+)-1,2-Diaminocyclohexane
- (1R,2R)-(-)-1,2-Diaminocyclohexane
- (±)-trans-1,2-Diaminocyclohexane
Uniqueness
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in asymmetric synthesis. Compared to its enantiomers and racemic mixtures, this compound offers higher enantioselectivity and efficiency in catalytic processes, making it a valuable tool in both academic and industrial research.
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;(2R,3R)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOTUTAQOJUZOF-ZXZVGZDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39961-95-0 | |
Record name | (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39961-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-cyclohexane-1,2-diamine (2R,3R)-2,3-dihydroxybutanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the gelation behavior of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate unique compared to typical gelators?
A: Unlike many gelators that solidify upon cooling, this compound forms gels upon warming its solution. This unusual behavior arises from its multicomponent nature, requiring a specific ratio of the tartrate salt, methanol, and hydrochloric acid for gelation. [, ] The hydrochloric acid plays a crucial role in solubilizing the tartrate salt through ionic interactions, leading to the formation of transient assemblies that act as building blocks for the gel network. [] This gelation process is also transient and irreversible, eventually leading to the crystallization of (1R,2R)-1,2-diaminocyclohexane dihydrochloride and gel breakdown. [, ]
Q2: How does the solvent choice affect the gelation of this compound?
A: Research indicates that replacing methanol with dimethyl sulfoxide (DMSO) in the this compound system significantly enhances its gelation properties. [] While both methanol and DMSO, in the presence of hydrochloric acid, enable the solubilization of the tartrate salt, DMSO delays the destabilization of the solvated supramolecular aggregates, resulting in longer-lived gels. This finding highlights the critical role of solvent interactions in modulating the self-assembly and stability of the gel network. []
Q3: What intermolecular interactions are responsible for the formation of gels in the this compound system?
A: The gelation process relies on a combination of hydrogen bonding and electrostatic interactions. Hydrogen bonding occurs between the ammonium nitrogen donors of the diaminocyclohexane moiety and the hydroxyl oxygen acceptors of the tartrate. [] Additionally, electrostatic interactions between the charged species in solution, influenced by the presence of hydrochloric acid, contribute to the self-assembly of the gel network. [, ]
Q4: What are the potential applications of this compound based on its gelation properties?
A4: Although currently at an early stage of investigation, the unique gelation characteristics of this compound systems present opportunities for various applications:
- Controlled Release: The transient nature of the gels could be exploited for the controlled release of encapsulated molecules, particularly in scenarios where a timed degradation of the gel matrix is desired. []
- Selective Gelation: The system's ability to selectively gel certain solvents in multiphasic mixtures suggests potential applications in separation and purification processes. []
- Hybrid Materials: Combining this compound with other gelators can lead to the development of supramolecular hybrid gels with tailored properties, broadening its applicability in various fields. []
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